molecular formula C7H12Br2F2 B058447 1,3-Dibromo-1,1-difluoroheptane CAS No. 122093-60-1

1,3-Dibromo-1,1-difluoroheptane

Cat. No. B058447
M. Wt: 293.97 g/mol
InChI Key: LELCBNDIIJODHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-dibromo-1,1-difluoro-2-propanone, a related compound, involves a synthetic protocol that allows for the chemoselective preparation of bromodifluoromethyl thiazoles, indicating its utility in drug discovery programs and highlighting its potential as a versatile synthon in organic synthesis (Colella et al., 2018).

Molecular Structure Analysis

Studies on related fluorinated compounds, such as 1,2-dichloro-1,1,2,3,3,3-hexafluoropropane and 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane, have been conducted to determine their molecular structures and conformational compositions. These studies, utilizing gas-phase electron diffraction and ab initio calculations, provide insights into the structural characteristics of halogenated fluorocarbons, which are relevant for understanding the molecular structure of 1,3-dibromo-1,1-difluoroheptane (Postmyr, 1994).

Chemical Reactions and Properties

1,3-Dibromo-1,1-difluoro compounds have been studied for their reactivity, particularly in reactions with 1,8-diazabicyclo[5.4.0]undec-7-ene, yielding difluorodienes through double dehydrobromination. This highlights the chemical reactivity of such compounds and their potential in synthesizing complex fluorinated structures (Elsheimer et al., 1996).

Physical Properties Analysis

Research on compounds with similar halogen and fluorine substitution patterns offers insights into their physical properties, including phase behavior and electronic structure. For example, studies on perfluorinated alkanes provide a basis for understanding the physical properties of 1,3-dibromo-1,1-difluoroheptane, such as its potential helical conformation and stability (Golden et al., 2008).

Scientific Research Applications

  • Chemoselective Preparation of Thiazoles :

    • 1,3-Dibromo-1,1-difluoro-2-propanone, a derivative of 1,3-Dibromo-1,1-difluoroheptane, is used as a synthon in the preparation of thiazoles, which are significant in drug discovery. This compound allows for the introduction of a bromodifluoromethyl group into thiazoles and is useful in radiopharmaceuticals (Colella et al., 2018).
  • Synthesis of Perfluoro Compounds :

    • 1,3-Dibromo-1,1-difluoro compounds are used in the synthesis of perfluoro-1,3-butadiene and perfluoro-1,3,5-hexatriene, which are valuable in various industrial applications (Dědek & Chvátal, 1986).
  • Preparation of Difluorodienes :

    • Difluorodienes result from the dehydrobromination of 4-aryl-1,3-dibromo-1,1-difluorobutanes. These compounds react with various dienophiles in Diels-Alder reactions, indicating potential in synthetic organic chemistry (Elsheimer, Foti & Bartberger, 1996).
  • High Conductivity Materials :

    • 1,3-Polyazulene, prepared from 1,3-dibromoazulene (related to 1,3-Dibromo-1,1-difluoroheptane), shows high electrical conductivity when protonated, demonstrating its potential in electronic materials (Wang et al., 2003).
  • Synthesis of ω-Substituted 1,1-Difluoroalkanes :

    • In pharmaceutical research, various ω-substituted 1,1-difluoroalkanes are synthesized using a combination of 1,3-dibromo-5,5-dimethylhydantoin and pyridine·9HF, with potential applications in positron emission tomography (PET) (Hugenberg et al., 2010).
  • Development of Perfluorocarbon-Hydrocarbon Aggregates :

    • Studies on 1-Iodoperfluoroheptane, a compound structurally similar to 1,3-Dibromo-1,1-difluoroheptane, reveal interesting behaviors in forming stable aggregates, which are significant in the study of molecular interactions (Fontana et al., 2002).

properties

IUPAC Name

1,3-dibromo-1,1-difluoroheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12Br2F2/c1-2-3-4-6(8)5-7(9,10)11/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELCBNDIIJODHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(F)(F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382125
Record name 1,3-dibromo-1,1-difluoroheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-1,1-difluoroheptane

CAS RN

122093-60-1
Record name 1,3-dibromo-1,1-difluoroheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Elsheimer, DK Slattery, M Michael… - The Journal of …, 1989 - ACS Publications
In a recent attempt to prepare 3-(difluoromethylene)-cyclohexene, 1, we found that refluxing l-(bromodi-fluoromethyl)-2-bromocyclohexanes, 2, with aqueous po-tassium hydroxide …
Number of citations: 25 pubs.acs.org
M Michael - 1988 - stars.library.ucf.edu
This research report discusses the reactions of CF2Br2 with various alkenes. Attempts to synthesize some gemdifluorocyclopropanes from alkenes and CF2x2 (X= Br, I) by modified …
Number of citations: 0 stars.library.ucf.edu
A Landavazo - 1987 - stars.library.ucf.edu
This report discusses research involving the preparation of germinal difluorodienes. Free radical addition of dibromodifluoromethane to 1-hexene and cyclohexene was performed, …
Number of citations: 0 stars.library.ucf.edu
FR Mooijman, JBFN Engberts - The Journal of Organic Chemistry, 1989 - ACS Publications
3200 J mol" 1 K" 1. c288-308 K. d283-303 K. eAt 293 K.^ Reference 6, 25 C. water-rich mixtures of this type, generally exhibit peculiar solvation effects which reflect hydrophobic …
Number of citations: 12 pubs.acs.org
J Chen, CM Hu - Journal of the Chemical Society, Perkin Transactions …, 1994 - pubs.rsc.org
By a two-step sequence, functionalized CF2-containing compounds have been readily synthesized from CF2Br2. In the presence of CrCl3/Fe, CF2Br2 added to both electron-deficient …
Number of citations: 3 pubs.rsc.org

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